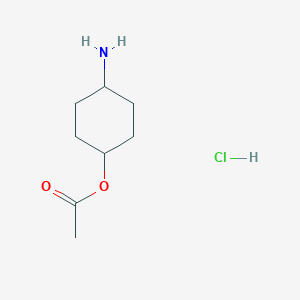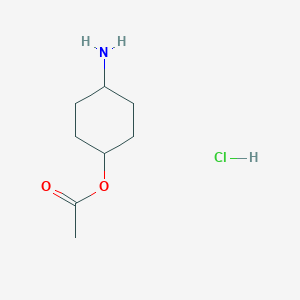
trans-4-Amino-acetate Cyclohexanol Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-Amino-acetate Cyclohexanol Hydrochloride: is a chemical compound with the molecular formula C6H13NO · HCl. This compound is used as a raw material in organic synthesis and serves as an important intermediate in the synthesis of various drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
From Paracetamol: One common method involves starting from paracetamol (p-acetamido-phenol), which is catalytically hydrogenated in aqueous or alcoholic solution.
From Cyclohexanal: Another method involves reacting cyclohexanal with ammonia (or aqueous ammonia) under basic conditions to form trans-4-Aminocyclohexanol.
Industrial Production Methods: The industrial production of trans-4-Amino-acetate Cyclohexanol Hydrochloride typically follows the same synthetic routes mentioned above, with optimizations for large-scale production to ensure cost-effectiveness and high yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-4-Amino-acetate Cyclohexanol Hydrochloride can undergo oxidation reactions, although specific conditions and reagents for these reactions are not commonly detailed in the literature.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Catalytic Hydrogenation: Used in the preparation from paracetamol.
Basic Conditions: Used in the reaction with cyclohexanal and ammonia.
Major Products:
N-Substituted 7-azabicyclo[2.2.1]heptanes: Formed via transannular nucleophilic displacement.
trans-4-Methoxyoxalamido-1-cyclohexanol: Another product formed from specific reactions.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a raw material in organic synthesis .
- Intermediate in the synthesis of drugs such as Ambroxol hydrochloride .
Biology and Medicine:
Industry:
Mecanismo De Acción
The specific mechanism of action for trans-4-Amino-acetate Cyclohexanol Hydrochloride is not well-documented. its derivatives, such as those used in drug synthesis, often act by interacting with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes or interact with receptors to exert their effects .
Comparación Con Compuestos Similares
cis-4-Amino-cyclohexanol Hydrochloride: Similar in structure but differs in the spatial arrangement of atoms.
trans-2-Aminocyclohexanol Hydrochloride: Another isomer with different properties.
Uniqueness:
Propiedades
Número CAS |
61367-37-1 |
|---|---|
Fórmula molecular |
C8H16ClNO2 |
Peso molecular |
193.67 g/mol |
Nombre IUPAC |
(4-aminocyclohexyl) acetate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6(10)11-8-4-2-7(9)3-5-8;/h7-8H,2-5,9H2,1H3;1H |
Clave InChI |
UJLZFPLEBIWJIR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CCC(CC1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3'aR,4R,6'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B13419906.png)



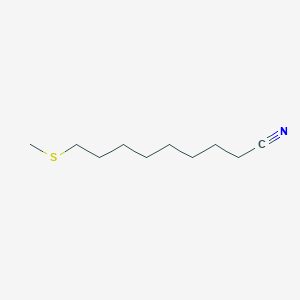

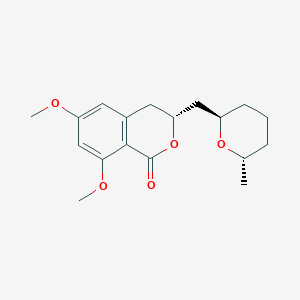
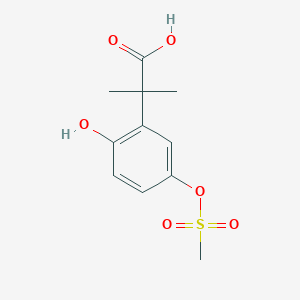
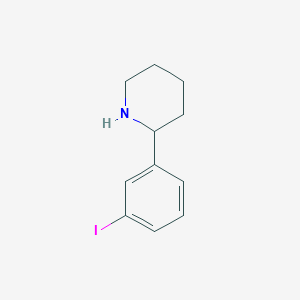
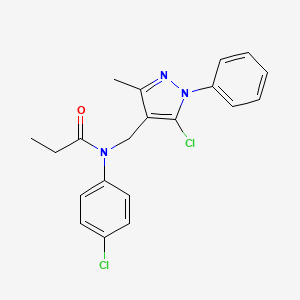


![Ethyl N-[3-[bis(2-chloroethyl)amino]-N-[N-(4-fluoro-3-phenyl-L-alanyl)glycyl]-3-phenyl-L-alanyl]-L-norvalinate](/img/structure/B13419992.png)
